Product packaging for Butyl[1-(thiophen-2-YL)ethyl]amine(Cat. No.:)

Butyl[1-(thiophen-2-YL)ethyl]amine

Cat. No.: B13214368
M. Wt: 183.32 g/mol
InChI Key: MNKPLGVKYGFNOG-UHFFFAOYSA-N
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Description

Contextualization within Thiophene-Containing Amine Chemical Structures

Butyl[1-(thiophen-2-YL)ethyl]amine belongs to the vast family of thiophene (B33073) derivatives, which are characterized by a five-membered aromatic ring containing one sulfur atom. wikipedia.orgresearchgate.net Thiophenes are a cornerstone in heterocyclic chemistry, serving as crucial building blocks in pharmaceuticals and agrochemicals. wikipedia.orgontosight.ai The inclusion of an amine group, a functional group containing a nitrogen atom, introduces basicity and nucleophilicity, significantly influencing the molecule's chemical reactivity and potential applications. ontosight.ai

The structure of this compound features a thiophene ring connected to an ethylamine (B1201723) backbone, which is further substituted with a butyl group on the nitrogen atom. This specific arrangement places it within the subclass of N-alkylated thiophenylethylamines. The position of the ethylamine group on the thiophene ring (at the 2-position) is a common feature in many biologically active thiophene compounds.

Structural Classification and Precise Chemical Nomenclature Considerations for this compound

The systematic name for this compound, according to IUPAC nomenclature, is N-butyl-1-(thiophen-2-yl)ethan-1-amine . This name precisely describes the molecular architecture:

N-butyl : Indicates a butyl group (CH₃CH₂CH₂CH₂) is attached to the nitrogen atom of the amine.

1-(thiophen-2-yl) : Specifies that a thiophene ring is attached at the first carbon of the ethyl group, and the connection to the thiophene ring is at its second position.

ethan-1-amine : Denotes a two-carbon (ethane) chain with an amine group attached to the first carbon.

This compound is a secondary amine, as the nitrogen atom is bonded to two carbon atoms (one from the ethyl chain and one from the butyl group). It is also a chiral molecule, with the stereocenter located at the carbon atom bonded to the thiophene ring, the nitrogen atom, a methyl group, and a hydrogen atom. Therefore, it can exist as two enantiomers, (R)- and (S)-Butyl[1-(thiophen-2-YL)ethyl]amine.

Table 1: Structural and Chemical Identifiers for this compound

PropertyValue
Molecular Formula C₁₀H₁₇NS
Molecular Weight 183.31 g/mol
CAS Number 1019619-28-3
SMILES Code CCCC(C)C1=CC=CS1

Historical Perspective on the Research and Development of Related Alkyl(thiophen-2-yl)ethylamine Derivatives

The exploration of thiophene and its derivatives dates back to the late 19th century. However, the systematic investigation into alkyl(thiophen-2-yl)ethylamine derivatives gained momentum in the mid-20th century, driven by the search for new pharmacologically active agents. The structural similarity of the thiophene ring to the benzene (B151609) ring allows it to act as a bioisostere, meaning it can often replace a benzene ring in a biologically active molecule without significant loss of activity. wikipedia.org

Early research focused on simpler, unsubstituted thiophen-2-ethylamine and its N-methyl and N,N-dimethyl analogs. These studies laid the groundwork for the synthesis and evaluation of more complex derivatives. The development of new synthetic methodologies, such as Grignard reactions and reductive aminations, enabled chemists to introduce a wide variety of alkyl and aryl groups onto the amine nitrogen and the ethylamine backbone. google.com These modifications allowed for the fine-tuning of the compounds' physicochemical properties, such as lipophilicity and basicity, which are crucial for their biological activity.

Overview of Research Significance in Modern Synthetic Organic Chemistry and Materials Science

In modern synthetic organic chemistry, thiophene derivatives, including N-alkylated ethylamines, are valuable intermediates for the construction of more complex heterocyclic systems. nih.govresearchgate.net The reactivity of the thiophene ring towards electrophilic substitution, combined with the nucleophilicity of the amine, provides a versatile platform for a variety of chemical transformations. nih.gov

The significance of thiophene-based compounds extends prominently into materials science. researchgate.netgoogle.com The electronic properties of the thiophene ring make it a key component in the development of organic electronics. researchgate.netmdpi.com Polythiophenes and oligothiophenes, polymers and short-chain molecules derived from thiophene, are utilized in:

Organic Light-Emitting Diodes (OLEDs) : Thiophene-containing materials can be designed to emit light of various colors. nih.gov

Organic Field-Effect Transistors (OFETs) : These materials can act as semiconductors. nih.gov

Organic Solar Cells : Thiophene derivatives are used as electron-donating materials in the active layer of solar cells. researchgate.net

While this compound itself may not be the final material, it represents a class of molecules that can be further functionalized and polymerized to create these advanced materials. The butyl and ethyl groups can influence the solubility and processing characteristics of the resulting polymers, which are critical factors for device fabrication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NS B13214368 Butyl[1-(thiophen-2-YL)ethyl]amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

N-(1-thiophen-2-ylethyl)butan-1-amine

InChI

InChI=1S/C10H17NS/c1-3-4-7-11-9(2)10-6-5-8-12-10/h5-6,8-9,11H,3-4,7H2,1-2H3

InChI Key

MNKPLGVKYGFNOG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=CC=CS1

Origin of Product

United States

Synthetic Methodologies and Chemical Reaction Pathways for Butyl 1 Thiophen 2 Yl Ethyl Amine

Direct Synthesis Routes and Reaction Mechanisms for Butyl[1-(thiophen-2-YL)ethyl]amine

The direct formation of the target compound can be achieved through several reliable organic synthesis techniques. These methods involve the concurrent or sequential combination of molecular fragments to construct the final amine product in a single pot or a streamlined sequence.

Alkylation Strategies for Primary Amine Precursors

A primary and straightforward approach to synthesizing this compound is the N-alkylation of a primary amine precursor, specifically 1-(thiophen-2-yl)ethanamine. This reaction involves the formation of a new carbon-nitrogen bond by introducing a butyl group onto the nitrogen atom of the primary amine. The general process reacts the amine with an appropriate butylating agent, such as butyl halide (e.g., butyl bromide or butyl iodide) or butyl tosylate. The reaction is typically conducted in the presence of a base to neutralize the hydrogen halide byproduct, driving the reaction toward the desired secondary amine. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions, such as over-alkylation to a tertiary amine.

Challenges in this method can include the potential for dialkylation, where a second butyl group attaches to the nitrogen, forming a tertiary amine. To favor mono-alkylation, reaction conditions such as temperature, stoichiometry of the reactants, and the slow addition of the alkylating agent must be carefully controlled.

Reductive Amination Approaches Utilizing Thiophene-2-yl Ethyl Ketones

Reductive amination is a highly effective and widely used method for forming amines from carbonyl compounds. In this context, this compound can be synthesized by reacting 1-(thiophen-2-yl)ethanone (also known as 2-acetylthiophene) with butylamine (B146782). The reaction proceeds in two main steps, which are often performed in a single pot.

First, the ketone and butylamine undergo a condensation reaction to form a Schiff base or imine intermediate. This step is typically catalyzed by an acid and involves the elimination of a water molecule. Second, the resulting imine is reduced to the target secondary amine. A variety of reducing agents can be employed for this transformation, including:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (STAB)

Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd/C, PtO₂, or Raney Nickel).

Reductive amination is often preferred due to its high efficiency and selectivity, generating the desired amine in good yields. The choice of reducing agent can be tailored based on the specific substrate and desired reaction conditions. For instance, sodium triacetoxyborohydride is a mild reagent that can be used in acidic conditions, which favors imine formation.

Multicomponent Reaction Paradigms for Amine Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical approach to complex molecules. researchgate.net While a specific MCR for the direct synthesis of this compound is not prominently documented, established MCRs for synthesizing substituted amines or thiophene (B33073) derivatives can be adapted. researchgate.netrsc.org

For example, a reductive amination protocol involving 2-acetylthiophene (B1664040), butylamine, and a hydride source could be considered a type of three-component reaction. More complex MCRs, such as the Gewald reaction, allow for the synthesis of 2-aminothiophenes from a ketone, an α-cyano ester, and elemental sulfur, which could then be further modified. researchgate.net The development of novel MCRs remains an active area of research, and it is plausible that a one-pot reaction combining a thiophene source, an acetaldehyde (B116499) equivalent, a butylamine source, and a reducing agent could be designed to form the target compound.

Precursor Synthesis and Intermediate Transformations

Synthesis of Key Intermediates: 1-(Thiophen-2-YL)ethanamine and Related Thiophene-2-ylethylamine Derivatives

The principal precursor for the alkylation route is 1-(thiophen-2-yl)ethanamine . This chiral primary amine is commercially available, often as its hydrochloride salt, indicating well-established synthetic routes. bldpharm.com A common laboratory-scale synthesis would involve the reductive amination of 2-acetylthiophene using ammonia (B1221849) or an ammonia equivalent, followed by reduction.

Another closely related and important intermediate is 2-(thiophen-2-yl)ethylamine . chemicalbook.comnih.gov Its synthesis has been described through various methods. One common pathway starts with thiophene, which is reacted with N,N-Dimethylformamide (DMF) to yield 2-thiophenecarbaldehyde. This aldehyde is then converted to 2-thiopheneacetaldehyde, which upon reaction with hydroxylamine (B1172632) hydrochloride forms an oxime. The final step is the reduction of the oxime to furnish 2-thiopheneethylamine. chemicalbook.com

Alternative patented methods describe the synthesis starting from 2-bromothiophene (B119243). This can involve a Heck coupling reaction followed by selective reduction. google.com Another approach uses a Grignard reaction of 2-bromothiophene with magnesium, followed by a reaction with ethylene (B1197577) oxide to produce 2-thiophene ethanol (B145695). The alcohol is then converted to the final amine through processes like esterification and ammonolysis. patsnap.comgoogle.com

The following table summarizes a common synthetic route for a key precursor:

Precursor Starting Material Key Reagents Intermediate(s) Reference(s)
2-(Thiophen-2-yl)ethylamine2-Bromothiophene1. Mg, Ethylene Oxide2. Esterification/Ammonolysis2-Thiophene ethanol patsnap.com, google.com
2-(Thiophen-2-yl)ethylamineThiophene1. DMF2. Isopropyl chloroacetate3. Hydroxylamine HCl4. Reducing agent2-Thiophenecarbaldehyde, 2-Thiopheneacetaldehyde oxime chemicalbook.com

Introduction of the Butyl Substituent via N-Alkylation Protocols

Once the primary amine precursor, 1-(thiophen-2-yl)ethanamine, is obtained, the final step is the introduction of the butyl group via N-alkylation. This transformation is a classic example of nucleophilic substitution, where the amine's lone pair of electrons attacks the electrophilic carbon of a butylating agent.

The reaction is typically carried out in a suitable organic solvent, such as acetonitrile, DMF, or THF. A base is essential to deprotonate the primary amine, increasing its nucleophilicity, and to neutralize the acid formed during the reaction. Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or sodium hydride (NaH). The choice of the butylating agent (e.g., 1-bromobutane (B133212) or 1-iodobutane) can influence the reaction rate, with iodides generally being more reactive than bromides.

The table below outlines typical conditions for N-alkylation reactions.

Reactant Alkylating Agent Base Solvent General Conditions Reference(s)
Primary AmineAlkyl Halide (e.g., Butyl Bromide)K₂CO₃, Et₃NAcetonitrile, DMFRoom temperature to moderate heating google.com, chemrxiv.org
Primary AmineAlcohol (e.g., Butanol)Hydrogen, Metal Catalyst (e.g., Copper-based)-Elevated temperature and pressure google.com

Careful selection of these parameters allows for the efficient and selective synthesis of the target secondary amine, this compound.

Strategic Application of Protecting Groups in Amine Synthesis (e.g., Boc, Ts)

In the synthesis of complex molecules containing amine functionalities, the use of protecting groups is a critical strategy to prevent unwanted side reactions. Amines are nucleophilic and basic, which can interfere with various reaction conditions. Protecting groups mask the amine functionality, rendering it non-reactive, and can be removed later in the synthetic sequence.

Boc (tert-butoxycarbonyl) Group: The Boc group is one of the most common protecting groups for amines due to its ease of introduction and removal. It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The resulting carbamate (B1207046) is stable to a wide range of non-acidic reagents. Deprotection is readily achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

Ts (tosyl) Group: The p-toluenesulfonyl (tosyl) group is another widely used protecting group for amines. It is introduced by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). The resulting sulfonamide is very stable to acidic and oxidative conditions and is also a good crystalline derivative. Removal of the tosyl group is more challenging than the Boc group and often requires strong reducing agents like sodium in liquid ammonia or sodium naphthalenide.

Stereoselective Synthesis and Enantiomeric Resolution of this compound

The carbon atom attached to the thiophene ring and the nitrogen atom in this compound is a stereocenter. Therefore, the synthesis can result in a racemic mixture of (R)- and (S)-enantiomers. For applications where a single enantiomer is required, stereoselective synthesis or enantiomeric resolution is necessary.

Chiral Auxiliary and Catalytic Asymmetric Synthesis Approaches

Chiral Auxiliaries: One approach to stereoselective synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral amines, a common strategy is the use of a chiral sulfinamide, such as tert-butanesulfinamide. The ketone, 1-(thiophen-2-yl)ethanone, can be condensed with a chiral sulfinamide to form a chiral sulfinylimine. Subsequent reduction of the C=N bond is highly diastereoselective, controlled by the chiral sulfinyl group. The auxiliary can then be cleaved under acidic conditions to yield the enantiomerically enriched amine.

Catalytic Asymmetric Synthesis: Asymmetric hydrogenation of the imine intermediate formed from 1-(thiophen-2-yl)ethanone and butylamine is a powerful method to obtain enantiomerically enriched this compound. This is achieved using a chiral catalyst, often a transition metal complex with a chiral ligand. For instance, iridium or rhodium complexes with chiral phosphine (B1218219) ligands have been shown to be effective for the asymmetric reduction of imines. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Recent advancements have also explored the use of chiral phosphoric acids (CPAs) as catalysts for the enantioselective addition of nucleophiles to imines, a strategy that could be adapted for the synthesis of chiral thiophene-containing amines. google.com

Chromatographic and Crystallization Techniques for Enantiomeric Separation

Chromatographic Separation: If a racemic mixture of this compound is synthesized, the enantiomers can be separated using chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used technique for this purpose. mdpi.comnih.govunife.it The choice of CSP is critical and often requires screening of different column types (e.g., polysaccharide-based or protein-based) and mobile phases to achieve baseline separation of the enantiomers.

Crystallization Techniques:

Diastereomeric Salt Formation: A classical method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. The racemic amine is treated with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral auxiliary is removed by treatment with a base to yield the pure enantiomer of the amine.

Crystallization-Induced Dynamic Resolution (CIDR): This is a more advanced technique that can theoretically convert the entire racemic mixture into a single enantiomer. In CIDR, the amine is racemized in solution while one of the diastereomeric salts with a chiral resolving agent selectively crystallizes. nih.govfigshare.com This continuous process of racemization and crystallization can lead to a high yield of the desired enantiomer. researchgate.netnih.gov

Optimization of Reaction Conditions and Enhancement of Synthetic Yields

The efficiency and yield of the synthesis of this compound via reductive amination are highly dependent on the reaction conditions.

Evaluation of Catalyst Systems and Solvent Effects

The choice of reducing agent and solvent plays a significant role in the outcome of the reductive amination.

Catalyst/Reducing Agent Systems: Various reducing agents can be employed for the reduction of the imine intermediate.

Sodium borohydride (NaBH₄): A common and cost-effective reducing agent.

Sodium cyanoborohydride (NaBH₃CN): Often preferred as it is more selective for the reduction of the protonated imine over the ketone starting material. google.com

Sodium triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent.

Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel) is another effective method. The choice of catalyst can influence the reaction rate and selectivity. For instance, in a study on the reductive amination of propiophenone (B1677668) with benzylamine, gold-based catalysts showed good activity. researchgate.net

Solvent Effects: The solvent can influence the rate of both imine formation and its reduction. Protic solvents like methanol (B129727) or ethanol are commonly used as they can facilitate the protonation of the imine, making it more susceptible to reduction. Aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are also used. The optimal solvent often needs to be determined empirically.

Below is an interactive data table illustrating the potential effect of different reducing agents and solvents on the yield of a representative reductive amination reaction.

Reducing AgentSolventYield (%)
NaBH₄Methanol75
NaBH₄Ethanol78
NaBH₃CNMethanol85
NaBH₃CNDCM82
NaBH(OAc)₃DCM90
H₂/Pd-CEthanol88

This table presents hypothetical data for illustrative purposes based on typical outcomes for reductive amination reactions.

Influence of Temperature, Pressure, and Reaction Time

Temperature: The reaction temperature affects the rate of both imine formation and reduction. Generally, reductive aminations are carried out at room temperature. However, for less reactive ketones or amines, gentle heating may be required to drive the imine formation. Conversely, for highly reactive substrates, cooling may be necessary to control the reaction and minimize side products. For catalytic hydrogenations, temperature can significantly impact catalyst activity and selectivity. A study on the reductive amination of acetophenone (B1666503) showed that at 85 °C the amination was faster, while at 125 °C a side reaction became dominant. sioc-journal.cn

Pressure: For reductive aminations involving catalytic hydrogenation with H₂ gas, the pressure of the hydrogen can influence the reaction rate. Higher pressures generally lead to faster reactions. However, for many laboratory-scale syntheses, atmospheric pressure or slightly elevated pressures are sufficient.

Reaction Time: The reaction time needs to be optimized to ensure complete conversion of the starting materials to the desired product. Incomplete reactions will result in lower yields, while excessively long reaction times can lead to the formation of byproducts. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Scalability and Industrial Feasibility of Synthetic Protocols

The industrial production of this compound via reductive amination is a highly feasible and scalable process. Reductive amination is a cornerstone of industrial amine synthesis due to its efficiency, generally high yields, and the possibility of conducting it under mild conditions. numberanalytics.comfiveable.me The reaction's scalability is influenced by several key factors, including the choice of catalyst, reducing agent, reaction conditions, and purification methods.

Catalytic Approaches and Scalability

For industrial-scale synthesis, catalytic processes are preferred over stoichiometric ones due to waste reduction and cost-effectiveness. The reductive amination of 1-(thiophen-2-yl)ethan-1-one can be efficiently catalyzed by a variety of transition metals.

Noble Metal Catalysts: Palladium (Pd) and platinum (Pt) are highly effective catalysts for reductive aminations, often used with hydrogen gas as the reducing agent. numberanalytics.com While efficient, the high cost of these metals can be a significant factor in large-scale production. numberanalytics.com

Non-Noble Metal Catalysts: The development of catalysts based on more abundant and less expensive metals like nickel (Ni) and cobalt (Co) is a major focus for industrial applications. mdpi.comwikipedia.org Recent research has demonstrated highly active cobalt and iron-based catalysts for the reductive amination of ketones, offering a more sustainable and economical alternative. mdpi.comresearchgate.net For instance, an in-situ generated cobalt catalyst has shown high efficiency for the large-scale production of primary amines from ketones under mild conditions (80 °C, 1–10 bar H₂), a technology that is adaptable for secondary amine synthesis. acs.org

Choice of Reducing Agent and Industrial Impact

The selection of the reducing agent is critical for both the reaction's success and its scalability.

Hydrogen Gas (H₂): For large-scale industrial processes, catalytic hydrogenation using H₂ is often the most economical and environmentally friendly option. wikipedia.orgnumberanalytics.com This method generates only water as a byproduct.

Hydride Reducing Agents: In some instances, particularly for smaller to medium-scale production or when specific selectivity is required, hydride reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are employed. numberanalytics.comorganic-chemistry.org While effective, they are more expensive and generate stoichiometric amounts of boron-containing waste.

Process Optimization for Industrial Scale

Optimizing reaction parameters is crucial for ensuring a safe, efficient, and cost-effective industrial process.

Solvent Selection: The choice of solvent can influence reaction rates and selectivity. Alcohols like methanol or ethanol are commonly used as they are effective for both imine formation and the subsequent reduction. numberanalytics.com

Temperature and Pressure: Catalytic hydrogenations may require elevated pressures and temperatures, the specifics of which depend on the chosen catalyst's activity. However, modern catalysts are increasingly designed to operate under milder conditions to reduce energy consumption and equipment costs. acs.org

Purification: The purification of the final product, this compound, on an industrial scale would typically involve distillation, leveraging the boiling point difference between the product, any unreacted starting materials, and byproducts.

The following table summarizes key parameters for a scalable reductive amination protocol for the synthesis of this compound.

ParameterLaboratory Scale ProtocolIndustrial Scale Considerations
Starting Materials 1-(thiophen-2-yl)ethan-1-one, ButylamineBulk availability of starting materials.
Catalyst Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂)Transition to lower-cost, highly active non-noble metal catalysts (e.g., Cobalt, Nickel). mdpi.comacs.org Catalyst reusability and lifetime are critical.
Reducing Agent Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (STAB)Catalytic hydrogenation with H₂ gas is preferred for cost and sustainability. wikipedia.orgnumberanalytics.com
Solvent Methanol, Ethanol, DichloromethaneSolvent recovery and recycling are essential. Use of greener solvents is increasingly important.
Temperature Room temperature to 80 °COptimization to minimize energy consumption while ensuring efficient reaction rates. acs.orgsioc-journal.cn
Pressure Atmospheric pressure (for hydrides) to 10 bar (for H₂)Dependent on the chosen catalyst and reducing agent. Requires specialized high-pressure reactors. acs.org
Work-up/Purification Extraction, Column ChromatographyFractional distillation is the most common industrial method for purifying liquid amines.

The table below outlines a comparison of potential catalytic systems for the industrial synthesis of this compound.

Catalyst SystemReducing AgentTypical ConditionsAdvantages for ScalabilityDisadvantages for Scalability
Palladium/Platinum H₂25-100 °C, 1-50 barHigh activity and selectivity. Well-established technology.High catalyst cost. numberanalytics.com
Nickel (Raney Ni) H₂50-150 °C, 10-100 barLower cost than noble metals. wikipedia.orgCan require higher temperatures and pressures. Potential for metal leaching.
Cobalt-based H₂80-120 °C, 1-10 barLow cost, high activity, mild conditions reported for similar reactions. acs.orgNewer technology, may require more process development.
Ruthenium-based H₂ or Transfer Hydrogenation80-125 °CHigh efficiency and functional group tolerance. sioc-journal.cnCost of ruthenium, though generally less than Pd or Pt.

Structural Elucidation and Advanced Spectroscopic Analysis of Butyl 1 Thiophen 2 Yl Ethyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton NMR (¹H NMR) Chemical Shift and Coupling Pattern Analysis

The ¹H NMR spectrum of Butyl[1-(thiophen-2-YL)ethyl]amine is anticipated to exhibit a series of distinct signals, each corresponding to a unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electron density around the protons, with electronegative atoms like nitrogen and the aromatic thiophene (B33073) ring causing a downfield shift.

The protons of the thiophene ring are expected to appear in the aromatic region, typically between 6.8 and 7.4 ppm. Specifically, the proton at position 5 (adjacent to the sulfur atom) would likely resonate at the most downfield position due to the influence of the heteroatom. The protons at positions 3 and 4 would appear slightly more upfield, with their exact shifts and coupling patterns determined by their proximity to the ethylamine (B1201723) substituent.

The methine proton (CH) directly attached to the thiophene ring and the nitrogen atom is expected to be a key diagnostic signal, likely appearing as a quartet in the range of 3.5-4.0 ppm due to coupling with the adjacent methyl protons and the NH proton. The methyl group (CH₃) protons of the ethyl fragment would, in turn, appear as a doublet around 1.4-1.6 ppm, coupled to the methine proton.

The butyl group protons would present a more complex pattern. The methylene (B1212753) group (CH₂) adjacent to the nitrogen atom is expected to resonate as a triplet around 2.5-2.8 ppm. The subsequent methylene groups of the butyl chain would show progressively upfield shifts, with the terminal methyl group (CH₃) appearing as a triplet around 0.9 ppm. The NH proton signal is often broad and its chemical shift can vary depending on solvent and concentration, but it is typically expected in the range of 1.5-3.0 ppm.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Thiophene H-57.2-7.4dd~5.0, ~1.2
Thiophene H-36.9-7.1dd~3.5, ~1.2
Thiophene H-46.8-7.0dd~5.0, ~3.5
CH-N3.5-4.0q~6.8
N-CH₂-2.5-2.8t~7.2
-CH₂- (butyl)1.4-1.7m-
-CH₂- (butyl)1.2-1.5m-
CH₃ (ethyl)1.4-1.6d~6.8
CH₃ (butyl)0.8-1.0t~7.3
NH1.5-3.0br s-

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments and their electronic nature. The carbon atoms of the thiophene ring are expected to resonate in the downfield region of the spectrum, typically between 120 and 150 ppm. The carbon atom at position 2, being directly attached to the ethylamine substituent and the sulfur atom, would likely be the most downfield of the thiophene carbons.

The aliphatic carbons of the ethyl and butyl groups would appear in the upfield region. The methine carbon (CH) would be found around 50-60 ppm, while the carbons of the butyl chain would range from approximately 14 ppm for the terminal methyl group to around 50 ppm for the methylene group attached to the nitrogen. The methyl carbon of the ethyl group is expected around 20-25 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Thiophene C-2145-150
Thiophene C-5126-128
Thiophene C-3124-126
Thiophene C-4122-124
CH-N50-60
N-CH₂-45-55
-CH₂- (butyl)30-35
-CH₂- (butyl)20-25
CH₃ (ethyl)20-25
CH₃ (butyl)13-15

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the thiophene protons, between the methine proton and the adjacent methyl and NH protons, and between the adjacent methylene and methyl groups of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could provide information about the preferred conformation of the molecule, for instance, by showing correlations between the protons of the butylamine (B146782) chain and the thiophene ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and offers a unique "molecular fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations.libretexts.org

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A moderately weak band in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine. libretexts.org The C-H stretching vibrations of the aromatic thiophene ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and butyl groups would be observed just below 3000 cm⁻¹.

The C=C stretching vibrations of the thiophene ring are expected in the 1400-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1000-1250 cm⁻¹ range. The spectrum would also contain numerous bands in the fingerprint region (below 1500 cm⁻¹) corresponding to various bending and deformation modes of the molecule.

Predicted FT-IR Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3300-3500Weak-Medium
Aromatic C-H Stretch3050-3150Medium
Aliphatic C-H Stretch2850-2960Strong
C=C Stretch (Thiophene)1400-1600Medium-Strong
C-N Stretch1000-1250Medium
C-S Stretch (Thiophene)600-800Medium

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information to the FT-IR spectrum. The symmetric stretching of the thiophene ring C=C bonds would likely give rise to a strong Raman signal. The C-S stretching vibration of the thiophene ring is also expected to be a prominent feature in the Raman spectrum. The aliphatic C-H stretching and bending vibrations would also be observable. The combination of FT-IR and Raman spectra would provide a comprehensive vibrational profile of the molecule, serving as a unique identifier.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For this compound, with a nominal mass of 183, HRMS is crucial for distinguishing it from other compounds with the same nominal mass but different elemental compositions.

The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₁₀H₁₇NS) can be calculated. This experimental value, when compared to the theoretical mass, confirms the elemental composition.

Table 1: Theoretical and Experimental HRMS Data for this compound

Parameter Value
Molecular Formula C₁₀H₁₇NS
Calculated Exact Mass 183.10817
Ionization Mode Electrospray Ionization (ESI+)
Adduct [M+H]⁺
Calculated m/z 184.11579
Observed m/z Data not available in public literature

| Mass Accuracy (ppm) | Data not available in public literature |

Note: Specific experimental HRMS data for this compound is not currently available in publicly accessible scientific literature. The table reflects theoretical values and indicates where experimental data would be presented.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the structure of a molecule. In an MS/MS experiment, the ion of interest (in this case, the molecular ion of this compound) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed, providing a fragmentation pattern that acts as a structural fingerprint.

The fragmentation of this compound is expected to occur at the weakest bonds. Key fragmentation pathways would likely involve the cleavage of the C-N bond and fragmentation of the butyl group. The thiophene ring itself is relatively stable but can also undergo characteristic fragmentation.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

Predicted m/z Proposed Fragment Structure/Loss
126 [M - C₄H₉]⁺ (Loss of the butyl group)
97 Thiophen-2-ylmethyl cation
84 Thiophene cation

Note: This table represents predicted fragmentation patterns based on the chemical structure. Specific experimental MS/MS data and detailed fragmentation pathway analysis for this compound are not available in the surveyed scientific literature.

X-ray Diffraction Analysis

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing Arrangements

For this compound, SC-XRD would definitively establish the stereochemistry at the chiral center and the orientation of the butyl and thiophene substituents. The amine group could participate in hydrogen bonding, influencing the crystal packing.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) 90
β (°) Data not available
γ (°) 90
Volume (ų) Data not available

| Z | 4 |

Note: No published single-crystal X-ray diffraction studies for this compound were found. The data presented is illustrative of what would be determined from such an analysis.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is used to identify the crystalline phases of a bulk sample. It produces a diffraction pattern that is unique to a specific crystalline structure. This technique is valuable for quality control, ensuring the purity of a crystalline sample and identifying different polymorphs (different crystalline forms of the same compound).

The PXRD pattern of a pure, crystalline sample of this compound would show a series of peaks at specific 2θ angles. This pattern can be used for routine identification and to monitor phase transitions under different conditions.

Table 4: Representative Powder X-ray Diffraction Peak List

2θ (degrees) d-spacing (Å) Relative Intensity (%)
Data not available Data not available Data not available
Data not available Data not available Data not available

Note: As with other crystallographic data, specific, experimentally determined powder X-ray diffraction patterns for this compound are not available in the public domain.

Theoretical and Computational Chemistry Studies of Butyl 1 Thiophen 2 Yl Ethyl Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost.

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional structure. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of Butyl[1-(thiophen-2-YL)ethyl]amine would be optimized to find the lowest energy conformation. This process involves calculating the bond lengths, bond angles, and dihedral angles that define the molecular structure.

Conformational analysis is crucial for flexible molecules like this compound, which possesses several rotatable bonds. By systematically rotating these bonds and performing geometry optimizations, a potential energy surface can be mapped out to identify various local energy minima (stable conformers) and the transition states that connect them. This analysis reveals the preferred spatial arrangements of the butyl and thiophenylethyl groups.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) This table presents hypothetical data for illustrative purposes, as specific literature values were not found.

Parameter Value
Bond Lengths (Å)
C(thiophene)-C(ethyl) 1.51
C(ethyl)-N 1.47
N-C(butyl) 1.48
S-C(thiophene) 1.72
**Bond Angles (°) **
C(thiophene)-C(ethyl)-N 110.5
C(ethyl)-N-C(butyl) 112.0
Dihedral Angles (°)
C(thiophene)-C(thiophene)-C(ethyl)-N 120.0
C(ethyl)-N-C(butyl)-C(butyl) 175.0

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO may be distributed across the aminobutyl side chain. DFT calculations would provide the precise energies of these orbitals and visualize their spatial distribution.

Table 2: Hypothetical Frontier Orbital Energies and HOMO-LUMO Gap for this compound This table presents hypothetical data for illustrative purposes.

Parameter Energy (eV)
HOMO Energy -6.2
LUMO Energy -0.8
HOMO-LUMO Gap (ΔE) 5.4

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the MESP would likely show a region of high negative potential around the sulfur and nitrogen atoms due to their lone pairs of electrons, making them potential sites for interaction with electrophiles. The hydrogen atoms of the amine group would exhibit a positive potential.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time.

MD simulations can model the conformational changes of this compound in a solvent environment. By simulating the molecule's trajectory over nanoseconds or longer, researchers can observe how it explores different conformations and the timescales of these transitions. This provides a more realistic understanding of the molecule's flexibility and the relative populations of different conformers at a given temperature.

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools to predict the reactivity of a molecule like this compound. Methods such as Density Functional Theory (DFT) are commonly employed to calculate electronic structure properties that govern reactivity.

Key reactivity indicators that could be calculated for this compound include:

Frontier Molecular Orbitals (FMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO location would indicate the most likely site for electrophilic attack (likely the electron-rich thiophene ring), while the LUMO location would suggest the site for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution across the molecule. It would highlight electron-rich regions (negative potential, e.g., the sulfur atom and the nitrogen lone pair) that are susceptible to electrophilic attack, and electron-poor regions (positive potential, e.g., the amine proton) that are attractive to nucleophiles.

Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken, NBO, or Hirshfeld analysis) would quantify the electron distribution and identify the most electrophilic and nucleophilic atoms within the structure.

These calculations would predict that the thiophene ring is the primary site for electrophilic aromatic substitution, while the secondary amine's nitrogen atom acts as a key nucleophilic and basic center.

Transition State Analysis for Proposed Synthetic Routes

A common synthetic route to a secondary amine like this compound is the reductive amination of a ketone, in this case, 1-(thiophen-2-yl)ethan-1-one with butylamine (B146782).

Proposed Reductive Amination Pathway:

Nucleophilic attack of butylamine on the carbonyl carbon of 1-(thiophen-2-yl)ethan-1-one to form a hemiaminal intermediate.

Dehydration of the hemiaminal to form a Schiff base (imine) intermediate.

Reduction of the imine to the final secondary amine product.

Transition state analysis for this pathway would involve computationally modeling each step to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate.

Computational Approach: Using methods like DFT (e.g., B3LYP functional with a suitable basis set like 6-311++G(d,p)), one would perform a transition state search for each elementary step. The identity of a true transition state is confirmed by frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Information Gained: The analysis would provide the activation energy (Ea) for each step, calculated as the energy difference between the transition state and the reactants. The step with the highest activation energy would be the rate-determining step of the synthesis. Comparing the activation energies for competing reaction pathways would allow for the prediction of the most favorable synthetic route under specific conditions.

Table 4.3.1: Hypothetical Transition State Analysis Data This table is illustrative of the data that would be generated from a computational study; specific values for this compound are not available in the literature.

Reaction Step Reactants Transition State (TS) Product Activation Energy (Ea) (kJ/mol)
Hemiaminal Formation Ketone + Butylamine TS1 Hemiaminal Value A
Imine Formation Hemiaminal TS2 Imine + H₂O Value B

Regioselectivity and Stereoselectivity Prediction

Regioselectivity: The primary site of regioselectivity for this molecule is the thiophene ring during reactions like electrophilic aromatic substitution (e.g., halogenation, nitration). Thiophene is known to be more reactive than benzene (B151609), and substitution preferentially occurs at the C5 position (adjacent to the sulfur and para to the ethylamine (B1201723) substituent) due to the directing effect of the sulfur atom and the activating nature of the alkyl group. Computational modeling can quantify this preference.

Methodology: The stability of the sigma-complex (Wheland intermediate) formed upon electrophilic attack at each possible position (C3, C4, C5) on the thiophene ring would be calculated. The position leading to the most stable intermediate (lowest energy) is the predicted major product. Fukui functions or dual descriptors can also be calculated to predict the most reactive sites for electrophilic attack.

Stereoselectivity: The carbon atom attached to both the thiophene ring and the nitrogen atom is a stereocenter. Therefore, this compound exists as a pair of enantiomers (R and S).

Synthesis: During its synthesis via reductive amination, if a prochiral ketone is reduced using a non-chiral reducing agent (e.g., NaBH₄), a racemic mixture of (R)- and (S)-enantiomers will be formed.

Prediction: If a chiral reducing agent or catalyst were used, computational chemistry could predict the stereochemical outcome. This involves calculating the energies of the two diastereomeric transition states leading to the R and S products. The transition state with the lower energy corresponds to the major enantiomer that will be formed, and the predicted enantiomeric excess (ee) can be estimated from the energy difference (ΔE‡) between the two transition states.

Non-Biological Structure-Property Relationship (SPR) Studies

Non-biological SPR studies aim to correlate the molecular structure of this compound with its physical and chemical properties using computational methods. These properties are essential for applications in materials science and chemical engineering.

Electronic Properties: The thiophene ring makes the molecule a potential building block for organic electronic materials. DFT calculations can predict properties like ionization potential, electron affinity, and the HOMO-LUMO gap, which are critical for designing organic semiconductors or charge-transport materials.

Solubility and Lipophilicity: The calculated LogP (partition coefficient) is a key descriptor for predicting solubility in various solvents. The combination of the nonpolar butyl group and thiophene ring with the polar secondary amine suggests moderate lipophilicity.

Dipole Moment and Polarizability: These properties, readily calculated computationally, influence the molecule's intermolecular interactions, which in turn affect bulk properties like boiling point, viscosity, and miscibility with other substances.

Table 4.4.1: Predicted Structure-Property Relationships This table presents properties that would be calculated in a computational SPR study. The qualitative predictions are based on the constituent functional groups.

Property Structural Feature(s) Predicted Influence
HOMO Energy Thiophene ring, Nitrogen lone pair Relatively high; determines electron-donating ability.
LUMO Energy Thiophene ring (π* orbitals) Influences electron-accepting ability.
HOMO-LUMO Gap Entire conjugated system Determines electronic excitation energy and kinetic stability.
Lipophilicity (LogP) Butyl group, Thiophene ring Increases LogP, favoring solubility in nonpolar solvents.
Basicity (pKb) Secondary amine (N atom) The nitrogen lone pair makes the molecule a moderate base.

| Dipole Moment | N-H bond, S and N heteroatoms | The molecule will possess a significant dipole moment. |

Chemical Reactivity and Derivatization of Butyl 1 Thiophen 2 Yl Ethyl Amine

Reactions Involving the Secondary Amine Functional Group

The secondary amine in Butyl[1-(thiophen-2-YL)ethyl]amine is a nucleophilic center, readily participating in reactions that form new bonds at the nitrogen atom. This functional group is a key handle for derivatization through acylation, sulfonylation, and alkylation, among other transformations.

Amidation, Sulfonamidation, and Urea/Thiourea (B124793) Formation

The lone pair of electrons on the nitrogen atom of the secondary amine allows it to react with various electrophilic partners to form stable amide, sulfonamide, urea, and thiourea linkages.

Amidation: The formation of an N,N-disubstituted amide can be achieved by reacting this compound with an acylating agent. Common methods include the Schotten-Baumann reaction, which utilizes acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or a tertiary amine to neutralize the HCl byproduct. fishersci.co.uk Alternatively, carboxylic acids can be coupled directly with the amine using activating agents such as carbodiimides, for instance, dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.uk These methods proceed under mild conditions to furnish the corresponding amide with high efficiency.

Sulfonamidation: In a similar fashion, reacting the secondary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base yields a sulfonamide. This reaction is a robust method for installing a sulfonyl group onto the amine nitrogen. Thiophene-based sulfonamides are a well-studied class of compounds, indicating the compatibility of the thiophene (B33073) ring with this type of transformation. nih.gov

Urea/Thiourea Formation: Substituted ureas and thioureas can be synthesized from this compound by reaction with isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S), respectively. nih.govmdpi.com This addition reaction is typically efficient and does not require a catalyst, providing direct access to these important functional groups. Thiourea, an organosulfur compound, is a valuable reagent in organic synthesis. atamanchemicals.comorganic-chemistry.org

Table 1: Derivatization Reactions of the Secondary Amine Group

Reactant Resulting Functional Group General Product Structure
Acyl Chloride (RCOCl) Amide
Sulfonyl Chloride (RSO₂Cl) Sulfonamide
Isocyanate (RNCO) Urea
Isothiocyanate (RNCS) Thiourea

Imine and Schiff Base Formation

The formation of a stable, neutral imine or Schiff base involves the condensation of a primary amine with an aldehyde or a ketone, a reaction which culminates in the elimination of a water molecule. Crucially, this process requires the amine to possess two hydrogen atoms on the nitrogen.

This compound, being a secondary amine (possessing only one hydrogen on the nitrogen), cannot form a stable, neutral imine or Schiff base through this pathway. While it can react with an aldehyde or ketone to form an unstable cationic intermediate known as an iminium ion, the subsequent elimination of water to form a neutral C=N double bond is not possible due to the absence of a second proton on the nitrogen atom. Studies on the synthesis of Schiff bases from thiophene derivatives consistently utilize primary amines for the condensation reaction with thiophene-2-carbaldehyde (B41791) or related ketones. researchgate.netnajah.edunih.gov

Salt Formation and Quaternization

The basic nature of the secondary amine facilitates reactions involving protonation and alkylation.

Salt Formation: As a typical amine, this compound is basic and will readily react with both inorganic and organic acids to form the corresponding ammonium (B1175870) salt. This protonation reaction is a simple acid-base equilibrium.

Quaternization: The secondary amine can undergo alkylation when treated with alkyl halides, a process known as the Menschutkin reaction. nih.gov This is a bimolecular nucleophilic substitution (Sₙ2) reaction where the amine nitrogen acts as the nucleophile. nih.gov The reaction with one equivalent of an alkyl halide (R-X) would convert the secondary amine into a tertiary ammonium salt. If this salt is deprotonated, the resulting tertiary amine can be further alkylated with another equivalent of an alkyl halide to yield a quaternary ammonium salt, in which the nitrogen atom bears four carbon substituents and a permanent positive charge. nih.govlibretexts.org The rate and success of quaternization reactions depend on the structure of both the amine and the alkylating agent. researchgate.net Polar solvents are typically used to stabilize the transition state and increase the reaction rate. nih.govgoogle.com

Reactions Involving the Thiophene Heterocyclic Ring

The thiophene ring is an aromatic system that displays reactivity characteristic of electron-rich heterocycles. Its C-H bonds can be functionalized through electrophilic substitution or modern cross-coupling methodologies.

Electrophilic Aromatic Substitution (EAS) Reactions on Thiophene

Thiophene is classified as an electron-rich π-excessive aromatic heterocycle, containing six π-electrons delocalized over a five-membered ring. ucalgary.ca This makes it significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). ucalgary.caorganicchemistrytutor.com

The substitution pattern is highly regioselective. EAS on an unsubstituted thiophene occurs preferentially at the C2 (α) position. youtube.comyoutube.com In this compound, the C2 position is already occupied by the ethylamine (B1201723) side chain. Therefore, electrophilic attack is strongly directed to the other α-position, C5. The amino group in the side chain is a powerful activating group; however, under the strongly acidic conditions often employed for EAS reactions, the nitrogen atom can be protonated, which would convert the side chain into a deactivating, meta-directing group. libretexts.org This effect must be considered when selecting reaction conditions for EAS on this substrate.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed Arylation)

Modern synthetic methods allow for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. The thiophene ring is an excellent substrate for such transformations, particularly palladium-catalyzed direct C-H arylation. acs.orgthieme-connect.comrsc.org This reaction has become a powerful tool for the formation of carbon-carbon bonds. thieme-connect.de

For this compound, direct arylation would be expected to occur with high regioselectivity at the most reactive C-H bond, which is at the C5 position. acs.org Research has shown that palladium catalysts can effectively promote the direct arylation of thiophene derivatives, including those bearing free amino groups, with a variety of aryl bromides in high yields. acs.org The reaction is tolerant of various functional groups and can be achieved with low catalyst loadings. acs.orgthieme-connect.com

Table 2: Representative Conditions for Palladium-Catalyzed Direct C-H Arylation of Thiophene Derivatives

Catalyst System Base Solvent Temperature (°C) Reference
PdCl(C₃H₅)(dppb) KOAc / KOH DMAc 150 acs.org
Pd(OAc)₂ K₂CO₃ / Pivalic Acid DMA 150 thieme-connect.com
Pd(OAc)₂ / SPhos K₂CO₃ Toluene 110 acs.org
Pd(OAc)₂ Cu(OAc)₂ / Pyridine DMSO 100 nih.gov

DMAc = N,N-Dimethylacetamide; DMA = N,N-Dimethylacetamide; KOAc = Potassium Acetate; dppb = 1,4-Bis(diphenylphosphino)butane

Lithiation and Subsequent Electrophilic Functionalization of Thiophene

The thiophene ring is known to undergo deprotonation when treated with strong organolithium bases like butyllithium (B86547), forming a thienyllithium intermediate. wikipedia.org This reaction is highly regioselective, with lithiation occurring preferentially at the C5 position, which is alpha to the sulfur atom and remote from the C2 substituent. The resulting 2-lithiothiophene derivative is a powerful nucleophile that can react with a variety of electrophiles to introduce new functional groups onto the thiophene ring. wikipedia.org

In the case of this compound, the reaction with butyllithium would be expected to yield the 5-lithio derivative. This intermediate can then be quenched with different electrophiles to produce a range of 5-substituted products. While direct studies on this compound might be limited, the reactivity pattern is well-established for other 2-substituted thiophenes. wikipedia.orgnumberanalytics.com

Table 1: Examples of Electrophilic Functionalization of Lithiated Thiophenes

Electrophile Reagent Example Product Type
Carbon Dioxide CO₂ Carboxylic Acid
Aldehydes/Ketones Benzaldehyde, Acetone Secondary/Tertiary Alcohol
Alkyl Halides Methyl Iodide Alkylated Thiophene
Disulfides Dimethyl disulfide Thioether

This table represents expected reactions based on the known chemistry of thienyllithium species. wikipedia.orgnih.gov

Reactions at the Ethyl Linker

The ethyl linker in this compound offers additional sites for chemical modification, although these reactions can be more challenging than those on the thiophene ring or the amine.

Oxidation and Reduction Reactions

The oxidation of thiophenes can lead to thiophene S-oxides or thiophene 1,1-dioxides. researchgate.net However, these reactions often require strong oxidizing agents that could also affect the secondary amine. The secondary amine itself can be oxidized, but this may lead to complex product mixtures or degradation.

Reduction of the thiophene ring, for instance through Birch reduction, can yield partially or fully saturated sulfur heterocycles. researchgate.net Such reactions fundamentally alter the aromatic nature of the thiophene moiety. The secondary amine is generally stable to these reducing conditions.

Transformations Leading to Chain Elongation or Shortening

Modifying the length of the ethyl linker is a complex synthetic challenge. Chain shortening could theoretically be achieved through oxidative cleavage, a multi-step process that is often low-yielding.

Chain elongation could potentially be accomplished by first converting the secondary amine to a different functional group that facilitates C-C bond formation. For example, conversion to a leaving group followed by nucleophilic substitution with a two-carbon synthon. However, a more direct approach for related systems involves the lithiation of the side-chain at the carbon adjacent to an activating group, followed by reaction with an electrophile. researchgate.net While direct lithiation of the ethyl linker in this compound is unlikely due to the higher acidity of the thiophene ring protons, modifications to the amine, such as conversion to an amide, could alter the reactivity and direct lithiation to the adjacent carbon. researchgate.net

Formation of Complex Molecular Scaffolds and Hybrid Chemical Systems from this compound

The structural features of this compound make it a valuable building block for the synthesis of more elaborate molecules, including heterocyclic and spirocyclic systems. nih.govacs.org The secondary amine and the functionalizable thiophene ring are key handles for constructing these complex architectures.

For example, the amine can participate in cyclization reactions. A well-known reaction is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone to form a tetrahydroisoquinoline. While the thiophene ring is not a classic aryl group for this reaction, analogous cyclizations are known in heterocyclic chemistry.

Furthermore, if the thiophene ring is first functionalized, for instance by halogenation, it can undergo cross-coupling reactions like the Suzuki or Stille couplings. nih.gov This allows for the connection of the this compound unit to other aromatic or vinyl systems, creating larger conjugated or hybrid molecules. The synthesis of thiophene-based trimers and oligomers often utilizes such coupling strategies. nih.gov

Another approach involves intramolecular reactions. If an appropriate functional group is introduced at the 5-position of the thiophene ring, it could potentially cyclize with the amine or a derivative thereof to form a fused bicyclic system. The specific nature of the resulting scaffold would depend on the length and type of the tether introduced at the C5 position.

Table 2: Potential Strategies for Complex Scaffold Synthesis

Reaction Type Reactant(s) Resulting Scaffold Type
Intramolecular Cyclization Butyl[1-(5-formylthiophen-2-YL)ethyl]amine Fused Thienopyridine derivative
Suzuki Coupling Butyl[1-(5-bromothiophen-2-YL)ethyl]amine + Arylboronic acid Aryl-substituted thiophene derivative
Stetter Reaction 2-Acetylthiophene (B1664040) (related precursor) + Aldehyde 1,4-Diketone (intermediate for cyclization) nih.gov

This table outlines plausible synthetic routes based on established methodologies in thiophene chemistry.

Advanced Applications in Chemical Sciences Excluding Biological and Clinical Doma

Application as Ligands in Coordination Chemistry and Catalysis

The presence of both a soft donor (thiophene sulfur) and a hard donor (amine nitrogen) makes Butyl[1-(thiophen-2-YL)ethyl]amine an interesting bidentate or monodentate ligand for a wide array of metal ions. The stereogenic center on the ethylamine (B1201723) fragment introduces chirality, which is a highly sought-after feature for enantioselective processes in catalysis.

Synthesis of Metal Complexes and Organometallic Compounds

This compound can act as a versatile ligand for the synthesis of a variety of coordination complexes and organometallic compounds. The nitrogen atom of the amine group readily coordinates to metal centers, while the thiophene (B33073) ring can also engage in coordination through its sulfur atom or its π-system, leading to chelate formation. The specific coordination mode would depend on the metal ion's nature, its oxidation state, and the reaction conditions.

Research on structurally related thiophene-amine ligands has demonstrated their capability to form stable complexes with a range of transition metals. For instance, Schiff base ligands derived from thiophene-2-ethylamine (B45403) have been successfully used to synthesize complexes of cobalt(III), nickel(II), and copper(II). researchgate.net Similarly, other thiophene-derived Schiff bases have been complexed with Cu(II), Zn(II), and Cd(II), resulting in complexes with distorted tetrahedral geometries. nih.gov Dioxomolybdenum(VI) and oxotungsten(VI) complexes have also been prepared with amine bisphenol ligands that feature a thiophene side-arm. researchgate.net These examples strongly suggest that this compound would be a competent ligand for forming stable metal complexes. The N-butyl group adds steric bulk, which can influence the coordination number and geometry of the resulting metal complex, potentially stabilizing lower coordination numbers or enforcing specific spatial arrangements of other ligands.

Table 1: Potential Metal Complexes with this compound as a Ligand

Metal Ion (Example)Potential Coordination ModePossible Complex GeometryResearch Parallel
Cu(II), Ni(II)N-monodentate or N,S-bidentateSquare Planar, Tetrahedral researchgate.net
Zn(II), Cd(II)N-monodentate or N,S-bidentateTetrahedral nih.gov
Mo(VI), W(VI)N-monodentateOctahedral researchgate.net
Ti(IV), Zr(IV)N-monodentateOctahedral, Trigonal Bipyramidal researchgate.netacs.org

Utility in Homogeneous and Heterogeneous Catalysis

The metal complexes of this compound are promising candidates for applications in catalysis. The inherent chirality of the ligand is a key feature for its use in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

In homogeneous catalysis, chiral ligands are crucial for transferring stereochemical information from the catalyst to the substrate. Titanium complexes supported by bis-phenoxide ligands have been shown to be active catalysts for alkyne hydroamination. acs.org It is conceivable that a titanium complex bearing the chiral this compound ligand could catalyze similar transformations asymmetrically. Furthermore, zirconium complexes with chelating amine-bis(phenolate) ligands have demonstrated high activity in the polymerization of 1-hexene, with catalyst performance being highly sensitive to the ligand's structure. researchgate.net This highlights the potential for metal complexes of this compound to act as catalysts in stereoselective polymerization reactions, where the ligand architecture would control the tacticity of the resulting polymer.

The compound could also find use in heterogeneous catalysis. The amine group provides a chemical handle to graft the molecule onto a solid support, such as silica (B1680970) or a polymer resin. The resulting supported ligand could then be used to immobilize a catalytically active metal center, combining the benefits of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of catalyst separation and recycling).

Role as a Precursor for Advanced Materials

Beyond coordination chemistry, this compound serves as a valuable molecular precursor for the synthesis of a variety of advanced functional materials. The combination of the electronically active thiophene unit and the reactive amine group allows for its incorporation into diverse material architectures.

Components in Organic Electronic Materials

Thiophene-based molecules are fundamental building blocks in the field of organic electronics, widely used in the development of organic semiconductors, hole-transport materials, and organic light-emitting diodes (OLEDs). The thiophene ring provides π-conjugation pathways necessary for charge transport. This compound can be incorporated into larger conjugated systems to create materials for these applications. bldpharm.com The amine group can serve multiple purposes: it can act as a reactive site for polymerization or derivatization, and its electron-donating nature can be used to tune the electronic energy levels (e.g., the HOMO and LUMO) of the final material. This tuning is critical for optimizing charge injection and transport properties in electronic devices. The butyl and ethyl substituents can also enhance the solubility and processability of the resulting materials, which is a significant advantage for fabricating thin-film devices from solution.

Functionalization of Nanomaterials

The functionalization of nanomaterials, such as multiwall carbon nanotubes (MWCNTs), is essential to improve their solubility, processability, and compatibility with other materials in composites. The chemical structure of this compound makes it suitable for this purpose.

Two primary strategies could be employed:

Covalent Functionalization: The primary amine group can react with carboxylic acid groups often present on the surface of oxidized MWCNTs to form stable amide linkages. This process not only attaches the molecule to the nanotube but also disrupts the sp² carbon network, which can alter the electronic properties of the nanotube.

Non-Covalent Functionalization: The thiophene ring can interact with the graphitic surface of MWCNTs through π-π stacking interactions. This is a non-destructive method of functionalization that preserves the intrinsic electronic properties of the nanotubes while improving their dispersion in various solvents, mediated by the solubilizing alkyl chains of the butyl and ethyl groups.

Such functionalized nanotubes could find applications in reinforced polymer composites, conductive inks, and sensors.

Building Blocks for Novel Polymers and Copolymers

The bifunctional nature of this compound, possessing both a polymerizable thiophene ring and a reactive amine group, makes it an excellent candidate as a monomer for the synthesis of novel polymers and copolymers. The synthesis of chiral polythiophenes from substituted thiophene monomers is a well-established field. researchgate.net

The amine functionality allows for its participation in step-growth polymerization reactions. For example, it can react with diacyl chlorides or dicarboxylic acids to form polyamides, or with dialdehydes to form polyimines (Schiff base polymers). The resulting polymers would combine the electroactive properties of the polythiophene backbone with the specific functionalities and stereochemistry introduced by the amine side chain. These materials could exhibit interesting properties such as chiroptical activity, conductivity, and environmental sensitivity, making them suitable for applications in chiral separations, chemical sensors, or as functional coatings.

Table 2: Potential Polymer Architectures from this compound

Polymer TypeCo-monomer ExamplePolymerization MethodPotential Properties
PolyamideAdipoyl chlorideStep-growth polymerizationChiral recognition, thermal stability
PolyimineTerephthalaldehydeCondensation polymerizationConjugation, chemosensing
Polythiophene (substituted)Oxidative couplingChain-growth polymerizationElectrical conductivity, chiroptical activity

Applications in Analytical Chemistry

The unique structural and electronic properties of thiophene-containing compounds have led to their exploration in various advanced applications within the non-biological and non-clinical domains of chemical sciences. The presence of the sulfur-containing aromatic ring, combined with the ability to introduce diverse functional groups, allows for the fine-tuning of their chemical and physical characteristics. This has made them valuable candidates for the development of sophisticated analytical tools. Specifically, derivatives of thiophene, including structures analogous to this compound, have shown significant promise in the fields of chemical sensing and chromatographic separations.

Development of Chemical Sensors and Probes

The development of highly sensitive and selective chemical sensors is a critical area of research in analytical chemistry. Thiophene-based materials, particularly polythiophene derivatives, have emerged as promising active layers in optical and electrochemical sensors. sci-hub.boxnih.gov The principle behind their function lies in the interaction of the analyte with the thiophene-based material, which induces a measurable change in the material's physical or electronic properties.

The versatility of thiophene chemistry allows for the synthesis of a wide array of derivatives, each with tailored sensing capabilities. nih.gov For instance, the functionalization of the thiophene ring with different side-chains can significantly influence the sensor's response to various analytes. sci-hub.box Research has demonstrated that even subtle modifications, such as altering the length of an alkyl side-chain on a polythiophene backbone, can lead to substantial changes in the optical response of the sensor when exposed to different volatile organic compounds (VOCs). sci-hub.box This tunability is a key advantage, enabling the creation of sensor arrays for the differentiation of various analytes.

A study on the use of seven different polythiophene derivatives as active layers in optical sensors for the detection of VOCs and water vapor highlighted this principle. The sensors were tested against a range of analytes including n-hexane, toluene, tetrahydrofuran (B95107), chloroform, dichloromethane (B109758), and methanol (B129727). The results indicated that the differentiation of these VOCs could be achieved based on the specific response profile of each polythiophene derivative. sci-hub.box

Furthermore, novel thiophene derivatives continue to be synthesized for specific sensing applications. For example, a newly synthesized thiophene derivative, 2,5-di-thiophen-3-yl-thiazolo[5,4-d]thiazole (DTT), was used to create a polymer film on a glassy carbon electrode. This modified electrode demonstrated a significant electrocatalytic effect towards nitrite, enabling the development of a highly selective electrochemical sensor for its determination. nih.gov The performance of such sensors is often characterized by their sensitivity, selectivity, response time, and stability.

Table 1: Performance of Polythiophene-Based Optical Sensors for VOC Detection

Polythiophene DerivativeAnalyteConcentration Range (ppm)Observed Response
Poly(3-hexylthiophene)Toluene500 - 30,000Significant change in visible spectrum
Poly(3-dodecylthiophene)n-Hexane500 - 30,000Measurable optical response
Poly(3-octylthiophene)Chloroform500 - 30,000Distinct spectral shift
Poly(3-octylthiophene-co-3-methoxythiophene)Methanol500 - 30,000Moderate sensitivity
This table is a representative example based on findings in the field and is not exhaustive.

Use in Stationary Phases for Chromatographic Separations

In the realm of separation science, particularly high-performance liquid chromatography (HPLC), the development of effective chiral stationary phases (CSPs) is crucial for the separation of enantiomers. Chiral molecules, which are non-superimposable mirror images of each other, often exhibit different pharmacological and toxicological properties. Therefore, their separation is of paramount importance in fields such as pharmaceutical analysis and synthesis. Thiophene-containing molecules, due to their rigid structure and potential for introducing chiral centers and various interaction sites, have been successfully employed in the creation of CSPs. mdpi.com

The underlying principle of chiral separation on a CSP involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. chiralpedia.com The difference in the stability of these complexes leads to different retention times for the two enantiomers, thus enabling their separation. The chiral recognition ability of a CSP is governed by a combination of interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. researchgate.net

Derivatives of thiophene can be designed to act as effective chiral selectors. For instance, the synthesis of C2-symmetric atropisomeric thiophene-based monomers has been reported for the production of inherently chiral electroactive materials. mdpi.com These monomers can be resolved into their enantiomers using semipreparative enantioselective HPLC on a chiral stationary phase. The enantiopure forms can then be used to create new CSPs. mdpi.com

The performance of thiophene-based CSPs is evaluated by their ability to separate a wide range of racemic compounds, often quantified by the separation factor (α) and resolution (Rs). The mobile phase composition and temperature are critical parameters that are optimized to achieve the best separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used, and their performance can be compared with that of novel thiophene-based CSPs. nih.gov Research has shown that the introduction of aromatic groups and other functionalities onto the backbone of these polymers can significantly enhance their chiral recognition capabilities. nih.gov

Table 2: Examples of Chiral Separations using Thiophene-Related Stationary Phases

Chiral Stationary Phase TypeAnalyte (Racemate)Mobile PhaseSeparation Factor (α)
Thiophene-modified cellulose derivativeFlavanoneHeptane/2-Propanol1.25
Atropisomeric thiophene-based polymer1,1'-Bi-2-naphtholHexane/Isopropanol1.40
Poly(thiophene)-grafted silicaIbuprofenAcetonitrile/Water/Acetic Acid1.18
This table presents hypothetical data based on typical performances of such systems to illustrate their application.

Future Research Directions and Unexplored Avenues for Butyl 1 Thiophen 2 Yl Ethyl Amine

Development of Novel Green Chemistry Synthetic Methodologies

The current synthesis of Butyl[1-(thiophen-2-YL)ethyl]amine and related structures often relies on traditional chemical methods that may involve harsh reagents and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to enhance sustainability and efficiency.

Biocatalytic Approaches: One of the most promising green alternatives is the use of enzymes. Transaminases, for instance, have shown great potential in the stereoselective synthesis of chiral amines. rsc.org Future research could focus on identifying or engineering a transaminase capable of converting a prochiral ketone precursor, 1-(thiophen-2-yl)ethan-1-one, into the desired enantiomer of this compound using butylamine (B146782) as the amine donor. This biocatalytic route would offer high enantioselectivity under mild reaction conditions, significantly reducing the environmental impact. rsc.org

Flow Chemistry: Continuous flow synthesis presents another avenue for a greener production process. rsc.orguni-bayreuth.de This technology allows for precise control over reaction parameters, leading to higher yields, improved safety, and reduced solvent usage compared to batch processes. Developing a flow-based synthesis for the reductive amination of 1-(thiophen-2-yl)ethan-1-one with butylamine could streamline its production, making it more scalable and economically viable.

Solvent-Free and Alternative Solvents: Exploring solvent-free reaction conditions or the use of greener solvents is another critical area. rsc.org Reactions could be designed to occur in the neat state or in deep eutectic solvents, which are biodegradable and have low toxicity. rsc.org Such approaches would minimize the use of volatile organic compounds, aligning with the principles of sustainable chemistry.

Synthetic ApproachPotential AdvantagesKey Research Challenge
Biocatalysis (Transaminases)High stereoselectivity, mild conditions, reduced waste. rsc.orgIdentification or engineering of a suitable enzyme.
Flow ChemistryImproved yield and safety, scalability, reduced solvent use. rsc.orguni-bayreuth.deOptimization of flow reactor parameters.
Solvent-Free/Green SolventsElimination of volatile organic compounds, lower environmental impact. rsc.orgEnsuring sufficient reactivity and selectivity without traditional solvents.

Exploration of New Catalytic Applications Beyond Current Scope

The structural features of this compound, particularly the nitrogen and sulfur atoms, suggest its potential as a ligand in catalysis. While research on its direct catalytic use is nascent, the broader family of thiophene (B33073) derivatives has shown promise in various catalytic systems.

Ligand in Cross-Coupling Reactions: The amine and thiophene moieties can act as a bidentate ligand, coordinating with transition metals like palladium or nickel. nih.gov Future investigations could explore the use of this compound as a ligand in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations. nih.govrsc.orgacs.orgyoutube.com The chirality of the ligand could also be exploited for asymmetric catalysis, leading to the synthesis of enantiomerically enriched products.

Organocatalysis: The secondary amine group in this compound could also function as an organocatalyst. For instance, it could catalyze iminium or enamine-based reactions, which are fundamental transformations in organic synthesis. Research in this area would expand the utility of this compound beyond metal-based catalysis.

Integration into Hybrid Organic-Inorganic Materials for Enhanced Performance

The incorporation of organic molecules into inorganic frameworks can lead to hybrid materials with novel properties. The thiophene and amine groups of this compound make it an attractive candidate for creating such materials. numberanalytics.com

Thiophene-Based Polymers and Copolymers: Thiophene-containing polymers are known for their conductive and electrochromic properties. numberanalytics.comresearchgate.net this compound could be polymerized or copolymerized with other monomers to create new functional polymers. researchgate.netacs.orgmdpi.com The butyl and ethyl groups would enhance solubility and processability, while the thiophene units would contribute to the electronic properties of the resulting material.

Sol-Gel Synthesis of Hybrid Materials: The amine group can be functionalized to introduce reactive sites, such as alkoxysilanes, which can then undergo sol-gel processing. nih.govresearchgate.netsigmaaldrich.comresearchgate.net This would allow for the covalent incorporation of the thiophene moiety into a silica (B1680970) network, creating organic-inorganic hybrid materials. These materials could find applications in sensors, coatings, or as catalyst supports.

Material TypePotential PropertiesResearch Focus
Thiophene-Based PolymersElectrical conductivity, electrochromism. numberanalytics.comresearchgate.netPolymerization of functionalized this compound monomers.
Organic-Inorganic HybridsEnhanced thermal and mechanical stability, tunable properties.Functionalization and sol-gel processing of the compound. nih.govresearchgate.netsigmaaldrich.comresearchgate.net

Advanced Theoretical Modeling for Predictive Chemical Synthesis and Material Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process.

DFT Studies: Density Functional Theory (DFT) calculations can be employed to investigate the conformational preferences, electronic structure, and reactivity of this compound. acs.org Such studies could predict its behavior as a ligand, providing insights into its coordination with different metals and its potential in catalysis. Furthermore, DFT can be used to model the electronic properties of polymers derived from this compound. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to establish a relationship between the structural features of this compound derivatives and their potential biological or catalytic activity. nih.govnih.govresearchgate.netresearchgate.net By systematically modifying the structure in silico and calculating various molecular descriptors, it is possible to build predictive models that can guide the synthesis of new compounds with enhanced properties.

Predictive Modeling for Catalyst Design: Machine learning and artificial intelligence are increasingly being used to design new catalysts. chemrxiv.orgchemrxiv.org A database of thiophene-containing ligands and their performance in various catalytic reactions could be used to train a model to predict the catalytic activity of this compound and its derivatives. This predictive approach could significantly shorten the development cycle for new catalytic systems. chemrxiv.orgchemrxiv.org

Modeling TechniqueApplicationPotential Outcome
Density Functional Theory (DFT)Electronic structure, reactivity, ligand properties. acs.orgRational design of catalysts and materials.
QSARStructure-activity relationships. nih.govnih.govresearchgate.netresearchgate.netGuidance for synthesizing derivatives with improved properties.
Predictive Catalyst DesignMachine learning for catalyst screening. chemrxiv.orgchemrxiv.orgAccelerated discovery of new catalytic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Butyl[1-(thiophen-2-YL)ethyl]amine, and how can reaction conditions be optimized?

  • Methodology : Begin with nucleophilic substitution or reductive amination, using precursors like 2-thiophenecarboxaldehyde and butylamine. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) via controlled experiments. Monitor progress with thin-layer chromatography (TLC) and characterize intermediates via 1^1H/13^13C NMR and GC-MS. Validate purity using HPLC with a C18 column and UV detection at 254 nm .
  • Safety : Follow GHS guidelines for handling amines (e.g., PPE, fume hoods) to mitigate inhalation and dermal exposure risks .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Techniques :

  • NMR Spectroscopy : Assign signals for the thiophene ring (δ 6.8–7.2 ppm) and butyl chain (δ 0.9–1.6 ppm) to confirm regiochemistry .
  • X-ray Crystallography : Use SHELX software for structure refinement. Resolve ambiguities in stereochemistry by analyzing bond angles and torsional constraints in the final electron density map .
    • Cross-Validation : Compare experimental IR stretching frequencies (C-N, C-S bonds) with computational predictions (DFT/B3LYP/6-31G*) .

Q. What safety protocols are essential during handling and storage?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent contact with skin/eyes .
  • Storage : Keep in airtight containers under nitrogen, away from oxidizers, in a cool (<25°C), dry environment .
  • Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can mechanistic studies resolve discrepancies in proposed reaction pathways?

  • Approach :

  • Isolation of Intermediates : Quench reactions at timed intervals to trap intermediates (e.g., imine adducts) for LC-MS analysis .
  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to measure rate constants and identify rate-determining steps.
  • Computational Modeling : Perform DFT calculations (Gaussian 16) to map energy barriers for competing pathways (e.g., SN2 vs. radical mechanisms) .

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Troubleshooting :

  • Dynamic Effects : If NMR signals broaden (e.g., due to rotamers), acquire spectra at higher temperatures (e.g., 60°C) or use 1^1H-15^15N HMBC to probe amine environments .
  • Crystallographic Validation : Resolve ambiguities in NOESY data by growing single crystals for X-ray analysis. SHELXD can identify heavy atom positions in low-resolution datasets .
    • Statistical Analysis : Apply chi-squared tests to assess consistency between experimental and simulated XRD patterns .

Q. What computational strategies predict physicochemical properties and bioactivity?

  • In Silico Tools :

  • Solubility/LogP : Use SwissADME to estimate partition coefficients and aqueous solubility based on SMILES notation .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) via AutoDock Vina, validating poses with molecular dynamics (MD) simulations (NAMD) .
    • Data Sources : Cross-reference PubChem entries for experimental melting points and toxicity profiles .

Q. How to design cytotoxicity assays to evaluate biological activity?

  • Protocol :

  • Cell Lines : Use HEK-293 or HepG2 cells, maintaining cultures in DMEM + 10% FBS .
  • Dose-Response : Treat cells with 0.1–100 µM compound for 48 hrs, then quantify viability via MTT assay (absorbance at 570 nm) .
  • Controls : Include cisplatin (positive control) and DMSO (vehicle control) to validate assay sensitivity .

Q. What methodologies assess thermodynamic stability and degradation pathways?

  • Stability Studies :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under nitrogen .
  • Forced Degradation : Expose to UV light (254 nm), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions; monitor by LC-MS for breakdown products .
    • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf life at 25°C from accelerated aging data (40–60°C) .

Data Presentation and Analysis Guidelines

  • Tables : Include retention times (HPLC), RfR_f values (TLC), and crystallographic parameters (unit cell dimensions, R-factors) .
  • Figures : Highlight dose-response curves (log-scale) and electron density maps with 50% probability ellipsoids .
  • Statistical Reporting : Use ±SEM for biological replicates and report p-values from ANOVA/t-tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.